![molecular formula C34H30O4 B14177037 4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] CAS No. 918308-10-8](/img/structure/B14177037.png)
4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] is a complex organic compound with a biphenyl core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] typically involves the coupling of biphenyl derivatives with substituted benzaldehydes. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is carried out under mild conditions and yields the desired compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans)
- N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine
- 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
Uniqueness
4,4’-([1,1’-Biphenyl]-2,2’-diyl)bis[1-(4-methylphenyl)butane-1,3-dione] is unique due to its specific biphenyl core structure and the presence of multiple functional groups
Properties
CAS No. |
918308-10-8 |
|---|---|
Molecular Formula |
C34H30O4 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-[2-[2-[4-(4-methylphenyl)-2,4-dioxobutyl]phenyl]phenyl]butane-1,3-dione |
InChI |
InChI=1S/C34H30O4/c1-23-11-15-25(16-12-23)33(37)21-29(35)19-27-7-3-5-9-31(27)32-10-6-4-8-28(32)20-30(36)22-34(38)26-17-13-24(2)14-18-26/h3-18H,19-22H2,1-2H3 |
InChI Key |
UYAYJVNYAPDXPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)CC2=CC=CC=C2C3=CC=CC=C3CC(=O)CC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
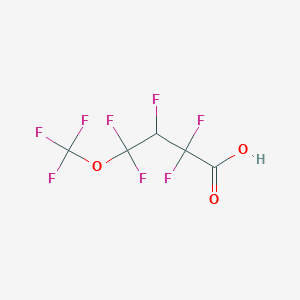
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
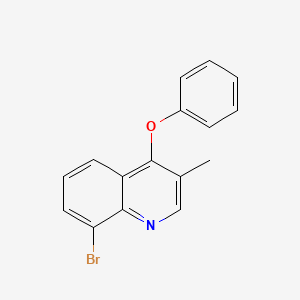
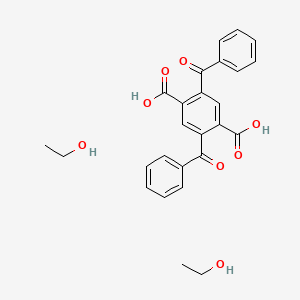
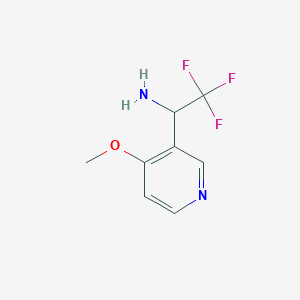
![1-[(Pyren-1-YL)methyl]-1H-imidazole](/img/structure/B14176984.png)

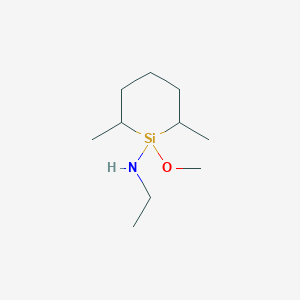
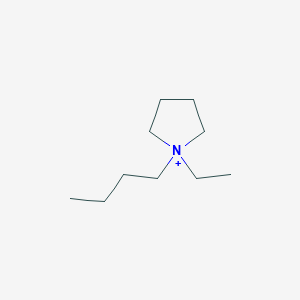
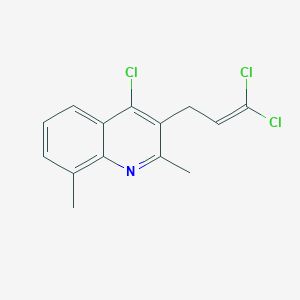
![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)

